molecular formula C21H16N2O4 B1662692 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID CAS No. 10129-16-5

2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID

Cat. No.: B1662692
CAS No.: 10129-16-5
M. Wt: 360.4 g/mol
InChI Key: QNNOKAUNPFYKNS-UHFFFAOYSA-N
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Description

2-(2-Benzamidobenzamido)benzoic acid is a polyaromatic compound featuring a central benzoic acid scaffold substituted with two benzamido groups. The structure consists of a benzoic acid core (2-carboxybenzene) with two amide-linked benzamide moieties at the ortho positions.

Properties

CAS No.

10129-16-5

Molecular Formula

C21H16N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[(2-benzamidobenzoyl)amino]benzoic acid

InChI

InChI=1S/C21H16N2O4/c24-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(25)23-18-13-7-5-11-16(18)21(26)27/h1-13H,(H,22,24)(H,23,25)(H,26,27)

InChI Key

QNNOKAUNPFYKNS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O

Synonyms

2-[2-(2-benzoylamino)-benzoylamino]benzoic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID typically involves the reaction of 2-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate benzoyl derivative, which subsequently reacts with another molecule of 2-aminobenzoic acid to form the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Benzoic Acid Derivatives
Compound Name Substituents Key Structural Traits
2-(2-Benzamidobenzamido)benzoic acid Two benzamido groups at ortho positions High rigidity, multiple hydrogen-bond donors/acceptors, planar aromatic stacking
5-[3-(Furan-2-amido)benzamido]-2-hydroxybenzoic acid Furan-2-amido group, hydroxy group at C2 Reduced aromaticity (furan substituent), enhanced hydrogen bonding via hydroxyl
2-(2-Ethoxy-2-oxoacetamido)benzoic acid Ethoxy-oxoacetamido group Planar geometry, C–H⋯O and O–H⋯O hydrogen bonds in crystal lattice
2-Acetamidobenzoic acid Acetamido group at C2 Lower molecular weight, single amide group, mp 184°C

Key Observations :

  • Aromatic vs. Heterocyclic Substituents : The furan-containing analog exhibits reduced aromatic stacking compared to this compound, likely improving solubility in polar aprotic solvents.
  • Hydrogen-Bonding Networks : The ethoxy-oxoacetamido derivative forms 1D chains via hydrogen bonds, whereas the benzamido-rich target compound may form more complex 2D or 3D networks due to additional amide groups.

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
This compound ~407.4 (estimated) Not reported Low solubility in water; soluble in DMSO
2-Acetamidobenzoic acid 179.19 184 Moderate in water, high in DMSO
2-(2-Ethoxy-2-oxoacetamido)benzoic acid 237.21 Not reported Soluble in methanol, chloroform

Key Observations :

  • Solubility : Bulky benzamido groups reduce aqueous solubility compared to smaller substituents (e.g., acetamido ). Ethoxy-oxoacetamido derivatives show intermediate solubility due to polar ethoxy groups.
  • Thermal Stability : Higher molecular weight and aromaticity in the target compound suggest greater thermal stability than 2-acetamidobenzoic acid.

Key Observations :

  • Toxicity : The acetamido derivative shows moderate toxicity (LD₅₀ = 1114 mg/kg), whereas benzamido-rich compounds may exhibit altered pharmacokinetics due to increased lipophilicity.
  • Applications : The target compound’s multiple amide groups make it a candidate for metal-organic frameworks (MOFs) or enzyme inhibition studies, though direct evidence is lacking in the provided data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-BENZAMIDOBENZAMIDO)BENZOIC ACID
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